BenchChemオンラインストアへようこそ!

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

benzoylthioureido pharmacophore carbonic anhydrase inhibition urease inhibition

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (CAS 53162-53-1; molecular formula C₁₇H₁₈N₂O₃S₂; MW 362.47 g/mol) is a thiophene-3-carboxylate derivative featuring a benzoyl-thioureido pharmacophore at the 2-position and methyl substituents at the 4- and 5-positions of the thiophene ring. It is commercially available exclusively through the Sigma-Aldrich AldrichCPR program (Product No.

Molecular Formula C17H18N2O3S2
Molecular Weight 362.5 g/mol
Cat. No. B11997021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Molecular FormulaC17H18N2O3S2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23)
InChIKeyANAWRQHAALLZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic Acid Ethyl Ester: Structural Identity, Procurement Status, and Comparator Landscape


2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester (CAS 53162-53-1; molecular formula C₁₇H₁₈N₂O₃S₂; MW 362.47 g/mol) is a thiophene-3-carboxylate derivative featuring a benzoyl-thioureido pharmacophore at the 2-position and methyl substituents at the 4- and 5-positions of the thiophene ring . It is commercially available exclusively through the Sigma-Aldrich AldrichCPR program (Product No. R267406), classified as a rare and unique chemical for early discovery research, with no vendor-collected analytical data provided . Structurally, it occupies a distinct position among benzoylthioureido-thiophene analogs: the 4,5-dimethyl-thiophene core differentiates it from tetrahydrobenzo[b]thiophene-fused analogs such as ZJ001, while the N-benzoyl substituent distinguishes it from N-phenyl and N-(4-methylbenzoyl) thioureido analogs .

Why a 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic Acid Ethyl Ester Cannot Be Substituted by a Generic Thiophene Thiourea Analog


Within the 2-thioureidothiophene-3-carboxylate chemotype, minor structural modifications produce substantial divergence in biological target engagement and potency. The benzoyl substituent on the thioureido nitrogen is a critical determinant of pharmacological activity: replacement of the benzoyl group with a phenyl group (4,5-dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester, CAS 59898-45-2) eliminates the carbonyl oxygen that participates in key hydrogen-bonding interactions within enzyme active sites, as demonstrated in benzoylthioureido-based carbonic anhydrase and urease inhibitor series . Similarly, the 4,5-dimethyl substitution on the thiophene ring—as opposed to the tetrahydrobenzo[b]thiophene scaffold of ZJ001—alters both the steric environment around the thioureido pharmacophore and the compound's lipophilicity (LogP), which directly influences membrane permeability, metabolic stability, and target selectivity . Even the ester moiety matters: the ethyl ester serves as a distinct prodrug or pharmacokinetic handle compared to the methyl ester (methyl 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylate) or the free carboxylic acid (ZJ001), each displaying different hydrolysis rates and bioavailability profiles . Consequently, generic substitution among these analogs without empirical verification risks loss of target engagement, altered selectivity, or unpredictable ADME behavior.

Quantitative Differentiation Evidence: 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic Acid Ethyl Ester vs. Closest Analogs


Structural Determinant: Benzoyl vs. Phenyl Substituent on Thioureido Nitrogen Dictates Enzyme Inhibition Potency

In benzoylthioureido-based enzyme inhibitor series, the benzoyl carbonyl oxygen serves as a critical hydrogen-bond acceptor that is absent in the N-phenyl-thioureido analog (4,5-dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester, CAS 59898-45-2). In the structurally related ethyl 4-(3-benzoylthioureido) benzoate series, the most potent urease inhibitor (compound 1g) achieved an IC₅₀ of 0.13 μM, approximately 100-fold more potent than the standard inhibitor thiourea . In benzoylthioureido benzenesulfonamide carbonic anhydrase inhibitors, compound 6a displayed an IC₅₀ of 0.48 nM against CA IX with ~1500-fold selectivity over CA II, a potency level unattainable by the corresponding phenyl-thioureido analogs lacking the benzoyl carbonyl . While these data are from benzoate and benzenesulfonamide scaffolds rather than the thiophene-3-carboxylate scaffold, they establish the benzoyl-thioureido moiety as a potency-conferring pharmacophore distinguishable from the simpler phenyl-thioureido group present in CAS 59898-45-2.

benzoylthioureido pharmacophore carbonic anhydrase inhibition urease inhibition hydrogen-bonding

Thiophene Core Differentiation: 4,5-Dimethyl-thiophene vs. Tetrahydrobenzo[b]thiophene Scaffold Impacts In Vivo Target Pathway Engagement

The tetrahydrobenzo[b]thiophene analog ZJ001 (2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) demonstrated dose-dependent inhibition of the SRE-containing promoter in HepG2 cells at 10–20 μmol/L, and in vivo administration at 15 mg·kg⁻¹·d⁻¹ (p.o.) for 7 weeks in DIO mice significantly reduced hepatic lipid accumulation and improved glucose tolerance, accompanied by reduced mRNA levels of SREBP-1c and SREBP-2 and their downstream lipogenic target genes . The target compound differs in two critical respects: (1) the 4,5-dimethyl-thiophene core replaces the tetrahydrobenzo[b]thiophene fused ring system, altering molecular shape, planarity, and lipophilicity; (2) the ethyl ester replaces the free carboxylic acid of ZJ001, which may serve as a prodrug handle or alter cellular permeability. These differences are non-trivial: the tetrahydrobenzo[b]thiophene scaffold of ZJ001 provides a larger hydrophobic surface for protein binding that the 4,5-dimethyl-thiophene core does not replicate, potentially altering target selectivity between SREBP pathway components and other benzoylthioureido-binding proteins such as carbonic anhydrases or urease .

thiophene scaffold SREBP-1c pathway lipid metabolism in vivo efficacy

Ester Moiety as a Physicochemical and Prodrug Differentiator: Ethyl Ester vs. Methyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety of the target compound (MW 362.47) differentiates it from the methyl ester analog (methyl 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylate) and the free carboxylic acid analog ZJ001. In prodrug design, ethyl esters generally exhibit slower enzymatic hydrolysis rates than methyl esters due to increased steric hindrance at the ester carbonyl, while both esters are more lipophilic and membrane-permeable than the corresponding carboxylic acid . This is particularly relevant for benzoylthioureido-thiophene carboxylates, where the ester-to-acid conversion can serve as a controlled-release mechanism or a tissue-specific activation strategy. In the benzoylthioureido benzenesulfonamide carbonic anhydrase inhibitor series, ethyl carboxylate derivatives (6a-d, 14a-c) were explicitly designed as potential prodrugs of the corresponding carboxylic acids, demonstrating that the ester moiety is not merely a synthetic convenience but a deliberate pharmacokinetic tuning element . The target compound's ethyl ester thus offers a distinct hydrolysis profile compared to the methyl ester analog, which may translate to different intracellular accumulation kinetics and duration of action.

ester prodrug hydrolysis rate lipophilicity cellular permeability

CXCR2 Antagonist Class Potential: 2-Thioureidothiophene-3-carboxylates as a Privileged Scaffold for GPCR-Targeted Anticancer Strategy

A scaffold-hopping campaign from the pyrimidine-based CXCR2 modulator CX797 (IC₅₀ = 7.79 ± 0.15 μM for cAMP signaling) led to the discovery of 2-thioureidothiophene-3-carboxylates (TUTPs) as a novel class of CXCR2 antagonists . The optimized TUTP compound 52 inhibited CXCR2-mediated β-arrestin recruitment with an IC₅₀ of 1.1 ± 0.01 μM, showed selectivity for CXCR2 among >50 GPCRs, and exhibited synergistic cytotoxicity with doxorubicin in human SKOV3 ovarian cancer cells . While compound 52 is not the target benzoyl derivative, it establishes the 2-thioureidothiophene-3-carboxylate scaffold—which the target compound shares—as a validated pharmacophore for CXCR2 antagonism. The target compound's benzoyl substituent and 4,5-dimethyl substitution represent unexplored variations within this scaffold that could modulate CXCR2 potency, selectivity, or synergy with chemotherapeutic agents. This class-level evidence is reinforced by the broader observation that thiourea-bearing thiophene derivatives demonstrate antiproliferative activity: the trimethoxyphenyl-thioureido analog (ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, Compound 3) displayed IC₅₀ values of 40.68 μM (MDA-MB-231) and 49.22 μM (HT-29) .

CXCR2 antagonist GPCR β-arrestin recruitment ovarian cancer chemokine

Procurement Exclusivity and Purity Risk Profile: AldrichCPR Rare Chemical Status vs. Characterized Analogs

The target compound is available exclusively as an AldrichCPR product (R267406), meaning Sigma-Aldrich provides it as part of a rare and unique chemical collection without vendor-collected analytical data, and the buyer assumes full responsibility for identity and purity confirmation . This contrasts with the 4-methylbenzoyl analog (ethyl 4,5-dimethyl-2-{[(4-methylbenzoyl)carbamothioyl]amino}thiophene-3-carboxylate, ChemSpider CSID 1119519) and the phenyl-thioureido analog (CAS 59898-45-2), both of which have published spectral characterization data available through ChemSpider and SpectraBase . The AldrichCPR status confers both a procurement advantage (sole commercial source for a unique chemical space) and a quality-assurance burden (no certificate of analysis, requiring in-house QC by NMR, LC-MS, or elemental analysis before use). For research groups seeking a benzoyl-thioureido thiophene with the specific 4,5-dimethyl substitution pattern, no alternative commercial source exists—the methyl ester analog and the tetrahydrobenzo analog ZJ001 are structurally distinct and cannot serve as direct replacements .

AldrichCPR rare chemical procurement purity verification early discovery

Evidence-Backed Application Scenarios for 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic Acid Ethyl Ester in Scientific Research


CXCR2 Antagonist Screening Campaigns in Ovarian and Breast Cancer Models

Based on the validated 2-thioureidothiophene-3-carboxylate (TUTP) scaffold for CXCR2 antagonism (compound 52: β-arrestin IC₅₀ = 1.1 μM, synergistic with doxorubicin in SKOV3 cells), the target compound can be deployed as a structurally distinct benzoyl-substituted probe in CXCR2-mediated cancer cell migration and chemoresistance assays . Its benzoyl-thioureido pharmacophore may confer different CXCR2 binding kinetics or selectivity compared to the published TUTP analogs, making it suitable for SAR expansion studies aimed at identifying CXCR2 antagonists with improved metabolic stability or reduced hERG liability—limitations noted for the parent compound CX797 .

Carbonic Anhydrase Isoform Selectivity Profiling in Hypoxic Tumor Microenvironments

The benzoylthioureido moiety has demonstrated exceptional potency against tumor-associated carbonic anhydrase IX (IC₅₀ = 0.48 nM) with ~1500-fold selectivity over cytosolic CA II in benzenesulfonamide-based series . While the target compound lacks the sulfonamide zinc-binding group, its thiophene-3-carboxylate ethyl ester may serve as a prodrug that releases a carboxylic acid zinc-binding group upon intracellular hydrolysis, analogous to the ethyl carboxylate prodrug strategy described for benzoylthioureido CA inhibitors . This positions the target compound as a candidate for CA IX/CA XII selectivity screening in hypoxic cancer cell models (e.g., MDA-MB-231, HT-29), where the 4,5-dimethyl-thiophene scaffold may confer differential isoform selectivity compared to the phenyl-based benzoylthioureido CA inhibitors.

Metabolic Disease Target Engagement Studies Leveraging SREBP Pathway Modulation

The tetrahydrobenzo analog ZJ001 validated the benzoylthioureido-thiophene chemotype for SREBP-1c pathway inhibition in HepG2 cells and in vivo metabolic efficacy in DIO mice (15 mg/kg/day p.o., reduced hepatic lipid accumulation) . The target compound, with its 4,5-dimethyl-thiophene core and ethyl ester moiety, offers a structurally differentiated probe for comparative SREBP pathway target engagement studies. Its altered lipophilicity and steric profile relative to ZJ001 may shift the balance between SREBP-1c and SREBP-2 inhibition or affect AMPK/mTORC1 pathway modulation, enabling dissection of the structure-activity relationships governing the metabolic effects of benzoylthioureido-thiophene derivatives .

Urease Inhibitor Development for Helicobacter pylori and Antimicrobial Applications

Ethyl 4-(3-benzoylthioureido) benzoates have demonstrated potent urease inhibition (IC₅₀ = 0.13 μM for the most active derivative), approximately 100-fold more potent than the standard inhibitor thiourea . The target compound's thiophene-3-carboxylate ethyl ester scaffold represents an unexplored heterocyclic variant within the benzoylthioureido urease inhibitor class. Given that 2-thiophene carboxylic acid thioureides also exhibit antimicrobial activity (MIC range: 250–31.25 μg/mL against Gram-positive and Gram-negative strains) , the target compound could be screened for dual urease inhibition/antimicrobial activity against Helicobacter pylori, where urease is a validated virulence factor.

Quote Request

Request a Quote for 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.